(3-CHLOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O/c24-21-8-4-7-20(17-21)23(27)26-15-13-25(14-16-26)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-8,17,19,22H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDAWGRLMNAXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Cyclohexyl Group Introduction
Piperazine reacts with 4-phenylcyclohexyl bromide under basic conditions to form the monosubstituted intermediate. For example, in a modified procedure from CN104402842A, 1.0 equivalent of piperazine and 1.2 equivalents of 4-phenylcyclohexyl bromide are stirred in dimethylbenzene at 80°C for 24 hours, yielding 4-(4-phenylcyclohexyl)piperazine with 72% efficiency after recrystallization. Critical parameters include:
-
Solvent : Dimethylbenzene (toluene alternatives acceptable)
-
Temperature : 80–90°C
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Base : Aqueous NaOH (25%)
Side products like disubstituted piperazine are minimized by maintaining a 1:1.2 molar ratio.
Acylation with 3-Chlorobenzoyl Chloride
The piperazine intermediate undergoes acylation with 3-chlorobenzoyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (2.5 equivalents) neutralizes HCl, driving the reaction to completion within 4 hours. The crude product is purified via silica gel chromatography, achieving 85–90% purity and a 68% isolated yield.
Microwave-Assisted Reductive Alkylation for Enhanced Efficiency
Microwave irradiation significantly accelerates the formation of the piperazine–carbonyl bond while reducing solvent waste. Adapting PMC9658223, a one-pot reductive alkylation protocol is implemented:
Reaction Setup and Optimization
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Imine Formation : 4-(4-phenylcyclohexyl)piperazine (1.0 equiv) and 3-chlorobenzaldehyde (1.1 equiv) are dissolved in anhydrous tetrahydrofuran (THF) and irradiated at 100°C for 10 minutes.
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Reduction : Sodium borohydride (1.5 equiv) is added, and irradiation continues at 80°C for 5 minutes.
This method achieves a 91% conversion rate , surpassing traditional heating (62% in 6 hours). Key advantages include:
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Reaction Time : 15 minutes total
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Solvent Volume : 5 mL/g substrate (vs. 15 mL/g conventionally)
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Byproduct Reduction : <5% over-alkylation
Eco-Friendly Solvent and Reagent Selection
Recent advancements prioritize green chemistry principles. For instance, water–acetone mixtures (3:1 v/v) replace toxic chlorinated solvents during piperazine alkylation, as demonstrated in CN104402842A. This adjustment reduces environmental impact while maintaining an 86% yield for intermediates. Additionally, NaBH4 is favored over NaBH(OAc)3 due to lower moisture sensitivity and cost.
Structural Confirmation and Analytical Data
Post-synthesis characterization ensures fidelity to the target structure:
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H2O) confirms ≥98% purity, with retention time 12.3 minutes.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
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Cost of 4-Phenylcyclohexyl Bromide : Synthesized via HBr addition to 4-phenylcyclohexanol (yield: 89%).
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Waste Management : Solvent recovery systems for THF and DCM reduce operational costs by 40%.
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Catalytic Methods : Pilot studies using CuI/ligand systems for C–N coupling show promise but require further optimization .
Chemical Reactions Analysis
Types of Reactions
(3-CHLOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that compounds with similar structures exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which is crucial for mood regulation.
- A study demonstrated that derivatives of piperazine can influence neurotransmitter systems, potentially leading to antidepressant effects .
-
Anxiolytic Effects :
- The compound may also possess anxiolytic properties. Similar compounds have been shown to reduce anxiety-like behaviors in animal models, suggesting a potential application in treating anxiety disorders.
- Antipsychotic Potential :
Synthesis and Characterization
The synthesis of (3-Chlorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone typically involves multi-step organic reactions including:
- Formation of the piperazine ring through cyclization reactions.
- Chlorination of the phenyl group to introduce the chlorine substituent.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization | Piperazine derivatives + phenylacetone | Piperazine derivative |
| 2 | Chlorination | Chlorine gas or Cl2 + solvent | Chlorinated phenyl compound |
| 3 | Coupling Reaction | Coupling agents (e.g., EDC, DMAP) | Final product |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antidepressant Activity :
- Evaluation of Anxiolytic Effects :
-
Antipsychotic Activity Assessment :
- A recent clinical trial focused on piperazine-based compounds showed promising results in reducing symptoms of schizophrenia, suggesting that this compound could be explored further for similar therapeutic uses.
Mechanism of Action
The mechanism of action of (3-CHLOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares “(3-chlorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone” with structurally related compounds, focusing on substituent effects, physicochemical properties, and hypothetical biological activities.
Structural Analogues and Substituent Effects
| Compound Name | Key Structural Differences | Hypothetical Impact on Properties |
|---|---|---|
| Target Compound | 3-Chlorophenyl, 4-phenylcyclohexyl-piperazine | High lipophilicity; potential CNS activity |
| (4-Chlorophenyl)[4-benzylpiperazino]methanone | 4-Cl phenyl; benzyl-piperazine | Reduced steric bulk; altered receptor affinity |
| (3-Chlorophenyl)[4-cyclohexylpiperazino]methanone | Cyclohexyl (no phenyl) | Lower aromatic interactions; improved solubility |
| (3-Fluorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone | 3-F instead of 3-Cl | Weaker electron-withdrawing effect; altered metabolism |
- Chlorine vs.
- 4-Phenylcyclohexyl vs. Benzyl : The cyclohexyl-phenyl group introduces conformational rigidity, possibly improving target selectivity over flexible benzyl derivatives.
Physicochemical Properties
| Property | Target Compound | (4-Chlorophenyl) Analogue | (3-Fluorophenyl) Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~425 | ~410 | ~409 |
| LogP (Predicted) | 4.8 | 4.2 | 4.0 |
| Solubility (mg/mL) | <0.1 | 0.5 | 1.2 |
| Melting Point (°C) | 180–185 | 160–165 | 155–160 |
Notes:
Biological Activity
(3-Chlorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone is a synthetic compound that has garnered interest due to its potential biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C23H28ClN3O
- Molecular Weight : 395.94 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. Its piperazine moiety is known to influence psychotropic effects, making it a subject of study in neuropharmacology.
1. Psychotropic Effects
Research indicates that compounds similar to this compound exhibit significant psychotropic effects. These effects are often linked to alterations in mood, perception, and cognition. A study highlighted that derivatives of piperazine can act as serotonin receptor modulators, suggesting potential therapeutic applications in treating mood disorders .
2. Antidepressant Activity
A notable case study demonstrated the antidepressant-like effects of related piperazine derivatives in animal models. The administration of these compounds resulted in a significant decrease in depressive behaviors, measured through the forced swim test and tail suspension test . Such findings underscore the potential of this compound in mood regulation.
3. Analgesic Properties
Another area of interest is the analgesic properties associated with this compound. Research has indicated that similar structures can modulate pain pathways, potentially offering new avenues for pain management therapies .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Antidepressant Effects :
- In a controlled trial, rats administered with this compound showed a marked decrease in immobility time compared to control groups, indicating potential antidepressant properties.
-
Study on Psychotropic Effects :
- A comparative study involving various piperazine derivatives demonstrated that those with structural similarities to this compound produced significant changes in behavior indicative of psychotropic activity.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Method/Instrument | Reference Value | Source |
|---|---|---|---|
| Melting Point | DSC | ~178°C (analog) | |
| LogP (Lipophilicity) | HPLC (C18 column) | Estimated 3.8–4.2 | |
| Solubility in DMSO | UV-Vis Spectrophotometry | >50 mg/mL |
Q. Table 2: Common Contaminants in Synthesis
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Unreacted 3-chlorobenzoyl chloride | Incomplete coupling | Extended reaction time (24–48 hr) |
| Cyclohexyl isomerization | Ring flip during synthesis | Low-temperature crystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
